molecular formula C21H20BrN3O4 B13943141 3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione

3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione

Cat. No.: B13943141
M. Wt: 458.3 g/mol
InChI Key: SAPLOJQRFFMQEL-UHFFFAOYSA-N
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Description

3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole core, a piperidinedione moiety, and a methoxyphenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione typically involves multiple steps, including the formation of the benzimidazole core, bromination, and subsequent coupling with the piperidinedione and methoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione involves its interaction with specific molecular targets and pathways. The benzimidazole core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-hydroxyphenyl)methyl]-2,6-piperidinedione
  • 3-(5-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione
  • 3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methylphenyl)methyl]-2,6-piperidinedione

Uniqueness

The uniqueness of 3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20BrN3O4

Molecular Weight

458.3 g/mol

IUPAC Name

3-(5-bromo-3-methyl-2-oxobenzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione

InChI

InChI=1S/C21H20BrN3O4/c1-23-18-11-14(22)5-8-16(18)25(21(23)28)17-9-10-19(26)24(20(17)27)12-13-3-6-15(29-2)7-4-13/h3-8,11,17H,9-10,12H2,1-2H3

InChI Key

SAPLOJQRFFMQEL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N(C1=O)C3CCC(=O)N(C3=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

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